H-Tyr-tyr-leu-OH

Protein folding Hydrogen bonding Crystal engineering

H-Tyr-tyr-leu-OH (L-Tyrosyl-L-tyrosyl-L-leucine) is a synthetic tripeptide composed of two tyrosine residues and one leucine residue with free N- and C-termini (C24H31N3O6, MW 457.52). Its crystal structure, determined as a monohydrate, revealed the first definitive evidence of an aromatic-(i+1) amine hydrogen bond in peptides—a weak hydrogen-bond-type interaction between the aromatic side chain of Tyr1 and the backbone N–H of the adjacent residue.

Molecular Formula C24H31N3O6
Molecular Weight 457.5 g/mol
CAS No. 117961-24-7
Cat. No. B055520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Tyr-tyr-leu-OH
CAS117961-24-7
SynonymsH-TYR-TYR-LEU-OH
Molecular FormulaC24H31N3O6
Molecular Weight457.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)N
InChIInChI=1S/C24H31N3O6/c1-14(2)11-21(24(32)33)27-23(31)20(13-16-5-9-18(29)10-6-16)26-22(30)19(25)12-15-3-7-17(28)8-4-15/h3-10,14,19-21,28-29H,11-13,25H2,1-2H3,(H,26,30)(H,27,31)(H,32,33)/t19-,20-,21-/m0/s1
InChIKeyHZDQUVQEVVYDDA-ACRUOGEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Tyr-tyr-leu-OH (CAS 117961-24-7): A Structurally Unique Tripeptide for Biophysical Research and Peptide Characterization


H-Tyr-tyr-leu-OH (L-Tyrosyl-L-tyrosyl-L-leucine) is a synthetic tripeptide composed of two tyrosine residues and one leucine residue with free N- and C-termini (C24H31N3O6, MW 457.52). Its crystal structure, determined as a monohydrate, revealed the first definitive evidence of an aromatic-(i+1) amine hydrogen bond in peptides—a weak hydrogen-bond-type interaction between the aromatic side chain of Tyr1 and the backbone N–H of the adjacent residue [1]. This structural motif distinguishes it from the more commonly studied aromatic-(i+2) interactions and provides a model system for investigating sterically constrained hydrogen bonding in protein folding.

Why H-Tyr-tyr-leu-OH Cannot Be Interchanged with Generic Tyr-Tyr-X Tripeptides: Evidence of Sequence-Specific Hydrogen Bond Architecture


Generic substitution of H-Tyr-tyr-leu-OH with closely related tripeptides such as Tyr-Tyr-Phe, Tyr-Tyr-Val, or Tyr-Tyr-Ile fails to replicate its unique intramolecular hydrogen bond network. Crystallographic studies demonstrate that the Tyr-Tyr-Leu sequence enables a rare aromatic-(i+1) N–H···π interaction, whereas the Phe analog (Tyr-Tyr-Phe) crystallizes as a dihydrate with water-mediated aromatic contacts and no intrachain aromatic-backbone hydrogen bond [1][2]. This sequence-dependent structural specificity means that researchers seeking a model for sterically constrained aromatic-backbone interactions cannot substitute other tripeptides and expect the same hydrogen bonding pattern.

Product-Specific Quantitative Evidence on the Differentiation of H-Tyr-tyr-leu-OH from Analogs for Scientific Selection


Crystal Structure Evidence: Aromatic-(i+1) N–H···π Hydrogen Bond Geometry in Tyr-Tyr-Leu Monohydrate vs. Tyr-Tyr-Phe Dihydrate

The crystal structure of H-Tyr-tyr-leu-OH monohydrate, solved at 1.0 Å resolution, exhibits a direct intramolecular aromatic-(i+1) amine hydrogen bond between the Tyr1 side chain aromatic ring and the backbone N–H of Leu3 [1]. In contrast, the crystallographically determined structure of the nearest analog, Tyr-Tyr-Phe dihydrate, displays no intramolecular aromatic-backbone hydrogen bond; instead, it features an intermolecular water molecule hydrogen-bonded to the Phe side chain aromatic centroid with a distance of 3.26 Å [2]. The Tyr-Tyr-Leu interaction geometry is described as 'very distorted' due to steric constraints, unlike the near-ideal geometries of aromatic-(i+2) hydrogen bonds, making it a unique model for studying sterically hindered hydrogen bonding [1].

Protein folding Hydrogen bonding Crystal engineering

Purity Benchmark: H-Tyr-tyr-leu-OH Available at ≥98% HPLC Purity from InvivoChem vs. 95% from AKSci

For reproducible biophysical and crystallographic experiments, peptide purity is critical. H-Tyr-tyr-leu-OH is commercially available from InvivoChem at ≥98% purity (HPLC) [1], exceeding the 95% minimum purity specification offered by AKSci . This 3% absolute purity difference translates to approximately 60% lower total impurity content (≤2% vs. ≤5%), which is significant for crystallization trials where even minor peptidic impurities can inhibit nucleation or alter crystal morphology.

Peptide synthesis Quality control Procurement specification

Role as a Model System for Sterically Constrained Aromatic-Backbone Interactions Not Reproduced by Alternative Tripeptides

The Tyr-Tyr-Leu sequence is the only crystallographically characterized small-molecule peptide that demonstrates a sterically distorted aromatic-(i+1) amine hydrogen bond [1]. By contrast, database surveys of peptide crystal structures indicate that aromatic-(i+2) interactions, which adopt near-ideal geometries, are the norm when aromatic-backbone hydrogen bonds occur [1][2]. This makes Tyr-Tyr-Leu an indispensable model for computational benchmarking of force fields and quantum mechanical methods that aim to capture the energetic penalty of steric constraint in non-ideal hydrogen bonds.

Protein stability Non-covalent interactions Structural biology

Best-Fit Application Scenarios for H-Tyr-tyr-leu-OH Based on Documented Differentiation Evidence


Crystallographic Studies of Non-Ideal Hydrogen Bonding in Peptides

H-Tyr-tyr-leu-OH is the only small-molecule peptide with a confirmed, sterically distorted aromatic-(i+1) amine hydrogen bond, making it essential for crystallographers investigating the geometric limits of N–H···π interactions. Its monohydrate crystal form provides a reproducible experimental system for measuring bond angles, distances, and packing effects that deviate substantially from ideal aromatic-(i+2) geometries [1]. Procurement at ≥98% purity (InvivoChem) minimizes impurity interference in crystallization trials [2].

Computational Benchmarking of Force Fields and DFT Methods for Weak Hydrogen Bonds

Computational chemists require high-resolution experimental reference structures to validate force field parameters and DFT functionals for weak non-covalent interactions. The Tyr-Tyr-Leu crystal structure provides a rare experimental geometry for an aromatic-backbone hydrogen bond under steric constraint—a scenario that is common in proteins but poorly captured by computational models trained on ideal interaction geometries [1]. The absence of this intrachain interaction in the Tyr-Tyr-Phe analog (which exhibits water-mediated contacts instead) confirms that the Tyr-Tyr-Leu sequence is not replaceable for this purpose [3].

Teaching and Training in Structural Biology and Peptide Chemistry

The clear contrast between Tyr-Tyr-Leu (intramolecular aromatic-backbone hydrogen bond) and Tyr-Tyr-Phe (intermolecular water-aromatic contact) provides an instructive comparative case study for graduate-level courses in structural biology, illustrating how a single residue substitution at the C-terminus can fundamentally alter the hydrogen bond network in peptide crystals [1][3].

Quality-Controlled Reference Standard for Peptide Analytics

With a defined molecular formula (C24H31N3O6, MW 457.52) and commercial availability at ≥98% purity, H-Tyr-tyr-leu-OH serves as a retention time and mass calibration standard for HPLC and LC-MS workflows analyzing tyrosine-containing peptides [2]. The well-characterized monohydrate crystal form also provides a reproducible XRD reference pattern for solid-state characterization of peptide lots.

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